

Unraveling the Structure: Mass Spectrometry Fragmentation Pattern of Ammoresinol

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Compound of Interest

Compound Name: Ammoresinol

Cat. No.: B13807768

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[City, State] – [Date] – A detailed application note has been developed to elucidate the mass spectrometry fragmentation pattern of **Ammoresinol**, a sesquiterpenoid coumarin found in plants of the Ferula genus. This document provides researchers, scientists, and drug development professionals with a comprehensive protocol for the analysis of **Ammoresinol** using mass spectrometry, offering insights into its structural characterization.

Ammoresinol (IUPAC name: 4,7-dihydroxy-3-[(2E,6E)-3,7,11-trimethylododeca-2,6,10-trienyl]chromen-2-one) possesses a complex chemical structure, combining a coumarin core with a long sesquiterpenoid side chain.^[1] Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its identification in complex matrices and for the structural elucidation of related natural products.

This application note outlines a detailed experimental protocol for acquiring and interpreting the mass spectrum of **Ammoresinol**. While specific experimental fragmentation data for **Ammoresinol** is not widely published, this document proposes a fragmentation pattern based on the known fragmentation behaviors of its constituent moieties: the coumarin ring and the sesquiterpenoid chain.

Application Notes and Protocols

Introduction

Ammoresinol is a natural compound of interest due to its potential biological activities. Mass spectrometry is a powerful analytical technique for the structural characterization of such molecules. This document provides a protocol for the analysis of **Ammoresinol** by mass spectrometry and describes its expected fragmentation pattern. The proposed fragmentation pathways are based on established principles of mass spectrometry and the known fragmentation of coumarins and terpenoids.^{[2][3][4][5]}

Experimental Protocol

2.1. Sample Preparation

- Standard Solution: Prepare a 1 mg/mL stock solution of **Ammoresinol** in methanol. Further dilute to a working concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid for positive ion mode analysis.

2.2. Mass Spectrometry Conditions

- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 800 L/hr
- Collision Energy: For tandem mass spectrometry (MS/MS) experiments, a collision energy ramp (e.g., 10-40 eV) should be applied to observe a range of fragment ions.

Data Presentation: Predicted Fragmentation of Ammoresinol

The mass spectrum of **Ammoresinol** is expected to show a prominent protonated molecule $[M+H]^+$ at m/z 383.2217 (calculated for $C_{24}H_{31}O_4^+$). The fragmentation pattern will likely be dominated by cleavages within the sesquiterpenoid side chain and characteristic losses from the coumarin core.

Precursor Ion (m/z)	Proposed Fragment Ion (m/z)	Neutral Loss (Da)	Proposed Structure of Fragment
383.2217	355.2268	28	Loss of CO from the coumarin ring
383.2217	219.1016	164.1101	Cleavage of the C-C bond between the coumarin core and the sesquiterpenoid chain
383.2217	177.0546	206.1671	Cleavage of the benzylic C-C bond of the sesquiterpenoid chain
219.1016	191.1067	28	Loss of CO from the coumarin-containing fragment
177.0546	149.0601	28	Loss of CO from the coumarin core

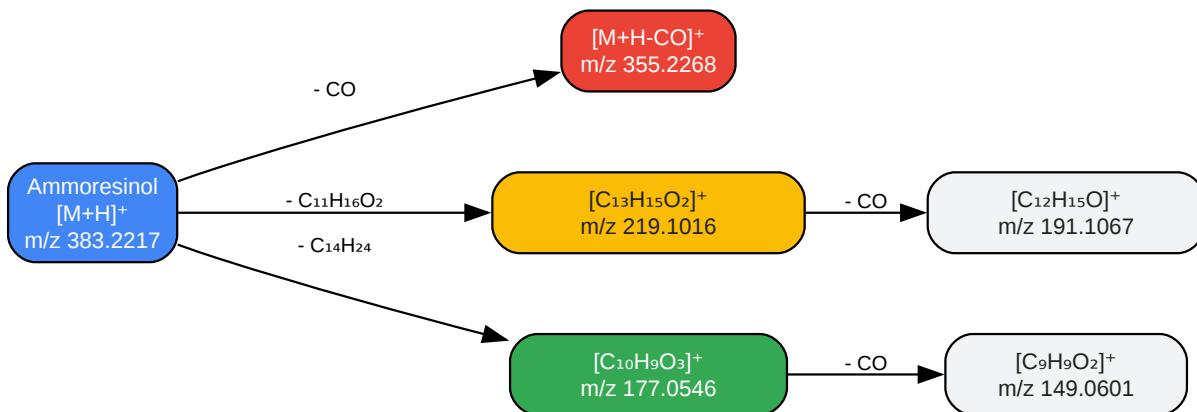
Table 1: Predicted major fragment ions of **Ammoresinol** in positive ion mode ESI-MS/MS.

Proposed Fragmentation Pathway

The fragmentation of **Ammoresinol** is initiated by the protonation of the molecule, likely at one of the hydroxyl groups or the carbonyl oxygen of the coumarin ring. Subsequent collision-induced dissociation (CID) leads to the generation of characteristic fragment ions.

A primary fragmentation pathway for the coumarin moiety is the neutral loss of carbon monoxide (CO), a well-documented fragmentation for this class of compounds.[2][4][5] The sesquiterpenoid side chain is expected to undergo cleavages at positions allylic and benzylic to

the double bonds and the coumarin ring, respectively, due to the increased stability of the resulting carbocations.



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Caption: Proposed fragmentation pathway of **Ammoresinol**.

Conclusion

This application note provides a foundational protocol for the mass spectrometric analysis of **Ammoresinol** and proposes a likely fragmentation pattern. The provided methodologies and expected fragmentation data will aid in the identification and structural characterization of **Ammoresinol** in natural product extracts and other complex samples. Further experimental validation is recommended to confirm the proposed fragmentation pathways.

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